4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline
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Overview
Description
The compound “4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are widely used in medicinal chemistry due to their biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, a phenoxy group attached at the 6-position, a methyl group at the 2-position, and a chloroethyl group at the 3-position .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chloroethyl and phenoxy groups in this compound would likely make it more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Chloro-3-formylcoumarin serves as a versatile building block for synthesizing bioactive compounds. Researchers have explored its potential in developing novel drugs due to its structural diversity. Key areas include:
- Fused Coumarins : By employing classical reaction protocols, microwave-mediated reactions, organo-catalyzed reactions, and transition metal-catalyzed reactions, scientists have synthesized 5-, 6-, and 7-membered ring fused coumarin derivatives .
Antibacterial Activity
Recent studies have investigated the antibacterial potential of 4-chloro-3-formylcoumarin and related derivatives. Notably, the compound connected to malonate (ethane chloride) has shown activity against Staphylococcus aureus NCTC8325 . Researchers are exploring its efficacy against antibiotic-resistant strains .
Future Directions
properties
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c1-12-15(9-10-19)18(20)16-11-14(7-8-17(16)21-12)22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKLZPKIZYDYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)Cl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline |
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